CID 156592228

Description

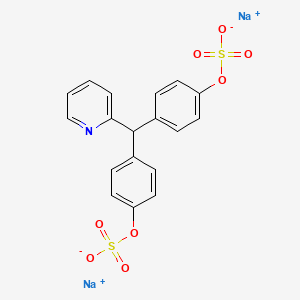

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

10040-45-6 |

|---|---|

Molecular Formula |

C18H15NNaO8S2 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25); |

InChI Key |

OZGHHKCKRPNWTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

10040-45-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,4'-(2-picolylidene)bisphenylsulfuric acid 4,4'-(picoliliden)-bis-phenylsulphate Laxoberal Picolax picoprep picosulfate sodium Picosulfol sodium picosulfate |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivation

Established Synthetic Methodologies

The primary synthetic routes for sodium picosulfate involve condensation reactions, followed by subsequent esterification, salification, and crystallization processes.

A widely adopted method for synthesizing sodium picosulfate begins with the condensation of phenol (B47542) and 2-pyridinecarboxaldehyde (B72084). This reaction forms the crucial intermediate, 4,4′-(pyridin-2-ylmethylene)diphenol, also known as bis(p-hydroxyphenyl)-2-pyridylmethane (BHPM). The condensation typically occurs under acidic conditions, often utilizing hydrochloric acid and glacial acetic acid as solvents. For instance, reactions have been reported where phenol and 2-pyridinecarboxaldehyde are heated to 40-50°C and stirred for several hours. Yields for this intermediate can exceed 88%. patsnap.com

An example of reaction conditions and outcomes for the synthesis of 4,4′-(pyridin-2-ylmethylene)diphenol is provided in the table below:

| Reactants | Acidic Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Isomer Impurity (2,4'-isomer) (%) |

| Phenol, 2-Pyridinecarboxaldehyde | Hydrochloric acid | Glacial acetic acid | 40-50 | 10 | 65.3 | 0.21 |

| Phenol, 2-Pyridinecarboxaldehyde | Hydrochloric acid | Glacial acetic acid | 40-50 | 8 | 64.5 | 0.19 |

| Phenol, 2-Pyridinecarboxaldehyde | Hydrochloric acid | Glacial acetic acid | 40-50 | 8 | 63.2 | 0.17 |

Following the formation of 4,4′-(pyridin-2-ylmethylene)diphenol, a multi-step sequence is employed to convert it into sodium picosulfate. This typically involves sulfation (esterification), followed by salification and crystallization.

The isolated intermediate, 4,4′-(pyridin-2-ylmethylene)diphenol, reacts with a sulfonating agent, commonly chlorosulfonic acid, in a sulfation step. google.comgoogle.com This reaction converts the hydroxyl groups on the phenyl rings into sulfate (B86663) esters. After sulfation, the reaction mixture undergoes alkalization, often with sodium hydroxide (B78521) or sodium carbonate, to yield the disodium (B8443419) salt, sodium picosulfate. google.com

The final stage involves crystallization techniques to purify and stabilize the monohydrate form of sodium picosulfate. This process is critical for achieving high purity, often exceeding 99.5%, with single impurities maintained at ≤0.1%. Recrystallization from solvent mixtures, such as ethanol-water, is a common purification method.

While the phenol and 2-pyridinecarboxaldehyde route is prominent, alternative synthetic approaches have been explored. One such route involves starting from bisacodyl (B1667424), a related diphenylmethane (B89790) derivative. This method entails hydrolysis of bisacodyl under alkaline conditions to form 4,4′-dihydroxydiphenyl-(2-pyridyl)methane (BHPM), which is the same intermediate obtained from the phenol condensation. Subsequently, this intermediate undergoes sulfation to yield sodium picosulfate. google.com This bisacodyl-based route is noted for avoiding the formation of problematic positional isomers that can arise from phenol or 2-chlorophenol (B165306) intermediates. google.com

Early methods also explored the use of 2-chlorophenol as a starting material. However, these methods were associated with the risk of forming positional isomers, such as 2-[(pyridine-2-yl)(4-hydroxyphenyl)methylene]phenol, which complicate purification. google.com

Another reported multi-step synthesis involves pyridine (B92270) and chlorosulfonic acid, emphasizing industrial scalability. In this process, pyridine reacts with chlorosulfonic acid, followed by neutralization with sodium hydroxide and extraction to isolate the bis-phenol intermediate. Subsequent decolorization and recrystallization steps lead to high-purity sodium picosulfate.

Structural Characterization of Synthetic Intermediates

Accurate structural characterization of synthetic intermediates is crucial for confirming the success of each reaction step and ensuring the purity of the final product.

The key intermediate, 4,4′-(pyridin-2-ylmethylene)diphenol (BHPM), is structurally characterized to confirm its formation and purity. This compound is also known as Bisacodyl Impurity A (EP) or Bisacodyl USP Related Compound. lgcstandards.com Techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are employed for purity analysis and to detect impurities. The presence and content of impurities, such as the 2,4′-(pyridin-2-ylmethylene)-bisphenol isomer, are carefully monitored. patsnap.comgoogle.com

Optimization Strategies in Synthetic Chemistry

Optimization strategies in the synthesis of sodium picosulfate aim to enhance yield, purity, and industrial scalability while minimizing impurities and simplifying processes. Key areas of optimization include refining reaction conditions, selecting appropriate solvents, and implementing effective crystallization techniques.

For instance, optimization efforts focus on improving the esterification and salification steps using phenol and 2-pyridinecarboxaldehyde as starting materials. Refining reaction conditions, such as solvent selection and temperature control, is crucial for enhancing the yield of the intermediate 4,4′-(pyridin-2-ylmethylene)diphenol, with reported yields exceeding 88%.

Furthermore, implementing advanced crystallization techniques is vital for stabilizing the monohydrate form of sodium picosulfate and reducing impurities to very low levels (e.g., <0.1% for a single impurity). The use of specific solvent systems and controlled cooling processes during crystallization contributes to achieving high purity and consistent product quality. whiterose.ac.uk

Some patents highlight simplified operation steps and shortened reaction times as optimization goals, considering the production perspective. google.com The use of specific alkaline substances (e.g., sodium hydroxide) and organic solvents (e.g., ethanol (B145695) and water) in certain reaction steps is also optimized to improve efficiency. google.com

Advancement of Purity and Conversion Efficiency in Synthesis

Crystallization techniques are extensively employed to stabilize the monohydrate form of sodium picosulfate and to reduce impurity levels. Recrystallization from specific solvent mixtures, such as ethanol-water (e.g., a 30:1 ratio), has been shown to yield high-purity sodium picosulfate, with total impurities reported to be no more than 0.1%. google.com Similarly, controlling the temperature at each reaction step and adjusting the sequence of material addition contribute to achieving high purity. google.com

The direct conversion of anhydrous sodium picosulfate to its monohydrate form, often achieved by dissolving the anhydrous compound in a water-containing organic alcohol solution at elevated temperatures, followed by controlled crystallization, represents a widely adopted industrial method for achieving high purity.

The table below summarizes some reported yields and purity levels from various synthetic approaches:

| Method/Step | Intermediate/Product | Yield (%) | Purity/Impurity (%) | Source |

| Condensation (Phenol + 2-Pyridinecarboxaldehyde) | 4,4′-(pyridin-2-ylmethylene)diphenol | 63.2-65.3 | Isomer impurity 0.17-0.21% | patsnap.com |

| Overall Synthesis | Sodium Picosulfate | >78 | Meets Pharmacopeia standards | google.com |

| Recrystallization (Ethanol-Water) | Sodium Picosulfate | N/A | Total impurities ≤0.1% | google.com |

Reduction of Isomer Content in Reaction Products

A significant challenge in the synthesis of sodium picosulfate is the formation of isomeric impurities, particularly 2,4'-(pyridin-2-ylmethylene)-bisphenol. patsnap.comgoogle.com Traditional synthetic methods that utilize phenol or 2-chlorophenol as intermediates can inadvertently lead to the generation of these positional isomers. These isomers pose a purification challenge due to their similar chemical properties and polarity to the desired product. google.comgoogle.com

To address this, various strategies have been developed to reduce isomer content:

Bisacodyl Route : The synthetic pathway starting from bisacodyl is advantageous as it inherently circumvents the formation of these problematic phenol-based intermediates, thereby reducing the risk of isomer byproduct formation. google.com

Controlled Reaction Conditions : Precise control over reaction parameters during the condensation step, such as temperature and pH, can significantly influence the selectivity of the reaction and minimize isomer production. For instance, using a hydrochloric acid-acetic acid system during the preparation of the 4,4'-(pyridin-2-ylmethylene)-bisphenol intermediate has been shown to reduce impurities. patsnap.com

Purification of Intermediates : Rigorous purification of intermediates is critical. Recrystallization of 4,4'-(pyridin-2-ylmethylene)-bisphenol from mixed solvents like ethanol and ethyl acetate (B1210297) has been effective in reducing the isomer impurity 2,4'-(pyridin-2-ylmethylene)-bisphenol to levels as low as 0.17-0.21%. patsnap.com

Solvent and Acid Selection : The use of specific solvents, such as chloroform, in conjunction with acid substances during the intermediate synthesis, has been reported to reduce isomer content and enhance the purity and conversion rate of the intermediate. google.com Additionally, adjusting the pH with agents like ferrous ammonium (B1175870) sulfate during purification can aid in separating the high-purity intermediate. patsnap.com

By implementing these advanced synthetic and purification strategies, manufacturers aim to produce sodium picosulfate with high purity and minimal isomeric impurities, meeting stringent pharmaceutical quality standards.

Metabolic Transformation and Biotransformation Mechanisms

Fundamental Principles of Prodrug Activation

Sodium picosulfate is classified as a prodrug, meaning it is administered in an inactive form and must undergo biotransformation in the body to become pharmacologically active. wikipedia.orgresearchgate.net After oral administration, sodium picosulfate passes through the upper gastrointestinal tract largely unabsorbed. hpra.ie Its activation is not dependent on host enzymes in the small intestine but relies on the metabolic activity of the colonic microflora. hpra.ienih.gov The conversion process involves the hydrolysis of the sulfate (B86663) group from the sodium picosulfate molecule. drugbank.commedsafe.govt.nzfresenius-kabi.com This enzymatic cleavage, occurring in the colon, releases the active metabolite, Bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). wikipedia.orgnih.govdrugbank.com The laxative effect is a direct result of the local action of BHPM on the colonic mucosa. hpra.ienih.gov

The Role of the Gastrointestinal Microbiota in Biotransformation

The conversion of sodium picosulfate to its active form is entirely dependent on the enzymatic activity of the gut microbiota. researchgate.netmdpi.com This biotransformation is a key example of the significant role that intestinal bacteria play in the metabolism of certain xenobiotics. The composition and metabolic capacity of an individual's gut microbiome can, therefore, influence the efficacy of sodium picosulfate.

Identification and Characterization of Specific Microbial Enzymes (e.g., Sulfatase, Sulfotransferase)

The primary enzymatic reaction involved in the activation of sodium picosulfate is the cleavage of the sulfate ester bond. nih.gov While initially thought to be mediated by sulfatases, research has identified that a novel sulfotransferase produced by intestinal flora is responsible for this biotransformation. researchgate.netnih.govjst.go.jp This enzyme catalyzes the transfer of the sulfate group, leading to the formation of the active metabolite BHPM. nih.govjst.go.jp The activity of this sulfotransferase is a critical determinant of the rate and extent of sodium picosulfate activation. nih.gov

Regional Variations in Enzymatic Activity within the Intestinal Tract (e.g., Caecum)

The enzymatic activity responsible for the biotransformation of sodium picosulfate is not uniform throughout the gastrointestinal tract. Research has shown that the highest level of this specific enzyme activity is found in the caecum region of the intestine. researchgate.netnih.govjst.go.jp This regional concentration of enzymatic activity ensures that the activation of the prodrug occurs predominantly in the colon, the desired site of action for its laxative effect. hpra.ie Studies in both humans and rats have quantified this activity, with human fecal matter showing a significantly higher rate of biotransformation compared to that of rats. researchgate.netnih.govjst.go.jp The optimal pH for this enzymatic activity has been reported to be around 9.0. researchgate.netnih.govjst.go.jp

Influence of Exogenous Compounds on Biotransformation Pathways (e.g., Phenolic Activators)

The biotransformation of sodium picosulfate can be influenced by the presence of other compounds within the gut. Specifically, the addition of phenolic compounds has been shown to activate the sulfotransferase responsible for the conversion. researchgate.netnih.govjst.go.jp Examples of such activators include phenol (B47542), acetaminophen, and various flavonoids. nih.govjst.go.jp This suggests that dietary components or co-administered drugs containing phenolic structures could potentially modulate the metabolic activation of sodium picosulfate.

Structural Elucidation of Active Metabolites

The pharmacological activity of sodium picosulfate is solely attributable to its active metabolite, which is formed following microbial action in the colon.

Formation and Properties of Bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM/DPM)

The active metabolite of sodium picosulfate is Bis-(p-hydroxy-phenyl)-pyridyl-2-methane, commonly referred to as BHPM or DPM. wikipedia.orgresearchgate.netnih.gov This compound is formed through the hydrolysis of the sulfate group from the parent sodium picosulfate molecule by bacterial enzymes in the colon. drugbank.commedsafe.govt.nzfresenius-kabi.com BHPM is a stimulant laxative that acts directly on the colonic mucosa to increase peristalsis and promote the accumulation of water and electrolytes in the intestinal lumen. hpra.iesaarbiotech.in Unlike its prodrug, BHPM is the pharmacologically active agent responsible for the laxative effect. hpra.ienih.gov Following its formation and action in the colon, a portion of BHPM can be absorbed and is subsequently excreted, mainly in the urine as a glucuronide conjugate. drugbank.com

Table of Research Findings on Sodium Picosulfate Metabolism

| Parameter | Finding | Source Index |

|---|---|---|

| Activating Enzyme | A novel sulfotransferase produced by intestinal flora, not a sulfatase. | jst.go.jp, researchgate.net, nih.gov |

| Active Metabolite | Bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM/DPM). | researchgate.net, nih.gov, wikipedia.org |

| Location of Highest Enzymatic Activity | Caecum region of the intestine. | jst.go.jp, researchgate.net, nih.gov |

| Enzymatic Activity (Humans) | 3.0 μmole/hr/g wet feces (at pH 8.0). | jst.go.jp, researchgate.net, nih.gov |

| Enzymatic Activity (Rats) | 0.75 μmole/hr/g wet feces (at pH 8.0). | jst.go.jp, researchgate.net, nih.gov |

| Optimal pH for Enzyme Activity | 9.0 | jst.go.jp, researchgate.net, nih.gov |

| Activating Compounds | Phenolic compounds (e.g., phenol, acetaminophen, flavonoids). | jst.go.jp, nih.gov |

Comparative Analysis of Metabolic Pathways: Microbial vs. Host Mammalian Systems (e.g., Hepatic Metabolism)

Sodium picosulfate is a prodrug, meaning it is inactive when administered and requires metabolic conversion to exert its therapeutic effect. wikipedia.org The primary site of this transformation is the colon, where it is activated by the gut microbiota. wikipedia.orgmims.com This contrasts sharply with many other drugs that are primarily metabolized in the liver by host mammalian enzyme systems.

The metabolic activation of sodium picosulfate is almost entirely dependent on the enzymatic activity of intestinal bacteria. wikipedia.orgmims.comfda.gov Specifically, bacterial enzymes, historically referred to as sulfatases, cleave the sulfate groups from the sodium picosulfate molecule. drugbank.comsaarbiotech.in This hydrolysis results in the formation of its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). wikipedia.orgfda.govdrugbank.comsaarbiotech.in Studies in germ-free rats have demonstrated that in the absence of intestinal flora, orally administered sodium picosulfate is not hydrolyzed to BHPM, and consequently, no laxative effect is observed. fda.gov

More recent research suggests that the biotransformation is carried out by a novel sulfotransferase produced by intestinal flora, rather than a sulfatase. researchgate.netjst.go.jp This enzymatic activity is highest in the cecum and is activated by phenolic compounds. researchgate.netjst.go.jp The rate of this transformation in humans has been measured at 3.0 µmole/hr/g of wet feces. researchgate.netjst.go.jp

In contrast, the role of host mammalian metabolism, such as hepatic (liver) metabolism, in the activation of sodium picosulfate is negligible. unboundmedicine.com While a small amount of the active metabolite, BHPM, can be absorbed from the colon into the bloodstream, it is then subjected to phase II metabolism in the liver. mims.com This involves conjugation, primarily glucuronidation, which inactivates the BHPM before it is excreted in the urine. mims.comdrugbank.com A very small fraction of the original sodium picosulfate dose, approximately 0.1% to 0.2%, is absorbed systemically and excreted unchanged in the urine. drugbank.comdrugs.com This indicates that systemic absorption and subsequent hepatic metabolism are not significant pathways for the drug's primary action.

The key distinction lies in the site and nature of the metabolic activation. Microbial metabolism in the colon is essential for the generation of the active compound, while hepatic metabolism in the host is primarily involved in the detoxification and elimination of the small amount of absorbed active metabolite. mims.comfda.gov

Table 1: Comparison of Sodium Picosulfate Metabolism

| Feature | Microbial Metabolism (Colon) | Host Mammalian Metabolism (Liver) |

| Primary Role | Activation of the prodrug to its active form (BHPM). wikipedia.orgfda.gov | Inactivation (conjugation) of absorbed BHPM for excretion. mims.comdrugbank.com |

| Enzymes Involved | Bacterial sulfatases/sulfotransferases. drugbank.comresearchgate.net | UDP-glucuronosyltransferases. mims.comdrugbank.com |

| Metabolic Reaction | Hydrolysis (desulfation). wikipedia.orgdrugbank.com | Glucuronidation. mims.comdrugbank.com |

| Effect on Drug | Converts inactive sodium picosulfate to active BHPM. wikipedia.org | Converts active BHPM to an inactive glucuronide conjugate. mims.com |

| Location | Large intestine. mims.com | Liver. mims.com |

| Significance | Essential for the drug's laxative effect. wikipedia.orgfda.gov | Minor pathway for elimination of absorbed metabolite. drugbank.com |

Molecular-Level Interactions of Metabolites with Cellular and Biological Substrates

The pharmacological effects of sodium picosulfate are mediated by its active metabolite, BHPM, which interacts directly with the cellular and biological components of the colon. drugbank.comsaarbiotech.in

Mechanistic Insights into Modulation of Water and Electrolyte Transport

BHPM exerts a dual action on the colonic mucosa, which leads to an accumulation of fluid in the intestinal lumen. drugbank.comsaarbiotech.in It achieves this by:

Inhibiting water and electrolyte absorption: BHPM acts on the epithelial cells of the colon to reduce the absorption of water and electrolytes from the intestinal lumen into the bloodstream. drugbank.comsaarbiotech.in

Promoting water and electrolyte secretion: Concurrently, it stimulates the active secretion of electrolytes, and consequently water, from the blood into the intestinal lumen. drugbank.comsaarbiotech.in

This combined effect results in an increased volume of fluid within the colon, which softens the stool and contributes to the laxative effect. mims.com Some research on related diphenolic laxatives suggests that this process may be mediated by pathways involving nitric oxide and prostaglandin (B15479496) E2, which can influence the expression of aquaporin-3, a water channel protein in the colon. consensus.app

Molecular Basis of Peristaltic Stimulation via Enteric Neural Pathways

In addition to its effects on fluid and electrolyte balance, BHPM directly stimulates the smooth muscle of the colon, leading to an increase in peristalsis—the wave-like muscle contractions that move feces through the bowel. wikipedia.orgsaarbiotech.in This stimulant effect is thought to be mediated through the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. nih.govmdpi.com

The ENS is a complex network of neurons within the walls of the gut that controls gut motility. hopkinsmedicine.orgphysio-pedia.com BHPM is believed to act as a local irritant on the colonic mucosa, which in turn stimulates sensory nerve endings within the ENS. nih.govmdpi.com This stimulation of afferent nerves triggers a reflex response in the myenteric plexus, a key component of the ENS, resulting in coordinated contractions of the colonic musculature. mdpi.comderangedphysiology.com This enhanced propulsive activity helps to move the softened stool towards the rectum, facilitating defecation. mims.com The action of stimulant laxatives like sodium picosulfate is primarily on the large intestine. nih.gov

Investigation of Cytochrome P450 Enzyme Interactions

Cytochrome P450 (CYP450) is a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs. nih.gov Interactions with the CYP450 system can lead to significant changes in drug efficacy and toxicity. nih.gov

In the case of sodium picosulfate, its potential for interaction with the CYP450 system has been investigated. In vitro studies using human hepatocytes have evaluated the induction potential of sodium picosulfate on key CYP450 enzymes. fda.gov The results indicated that sodium picosulfate does not appear to be an inducer of CYP1A2, CYP2B6, or CYP3A4/5 enzymes at clinically relevant concentrations. fda.gov

Given that sodium picosulfate is minimally absorbed systemically and its primary action is localized to the colon, the potential for clinically significant drug-drug interactions via the hepatic CYP450 system is considered low. fda.govunboundmedicine.com However, it is important to note that by increasing gastrointestinal transit time, sodium picosulfate can potentially reduce the absorption of other orally administered drugs. fda.gov

Table 2: Investigated Cytochrome P450 Interactions for Sodium Picosulfate

| CYP450 Enzyme | Finding | Implication |

| CYP1A2 | No significant induction observed in in-vitro studies. fda.gov | Low risk of affecting the metabolism of drugs that are substrates of this enzyme. |

| CYP2B6 | No significant induction observed in in-vitro studies. fda.gov | Low risk of affecting the metabolism of drugs that are substrates of this enzyme. |

| CYP3A4/5 | No significant induction observed in in-vitro studies. fda.gov | Low risk of affecting the metabolism of drugs that are substrates of this enzyme. |

Chemical Stability and Degradation Pathways

Forced Degradation Studies Under Controlled Stress Conditions

Forced degradation studies of sodium picosulfate have been conducted under the stress conditions recommended by the International Conference on Harmonisation (ICH) guidelines, including acidic, basic, neutral, oxidative, thermal, and photolytic stress. scirp.orgscirp.orgpharmanest.net These studies are instrumental in identifying potential degradants, understanding the intrinsic stability of the molecule, and establishing its degradation pathways. scirp.orgpharmanest.net High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for separating and quantifying sodium picosulfate and its various process-related impurities and degradation products. scirp.orgscirp.orgscispace.com

Hydrolytic Degradation Analyses (Acidic, Basic, and Neutral Conditions)

Hydrolysis is a major pathway for drug degradation. The stability of sodium picosulfate has been evaluated under acidic, basic, and neutral hydrolytic conditions to determine its susceptibility to this degradation mechanism.

Sodium picosulfate demonstrates significant lability under acidic conditions. pharmanest.net When subjected to 1 N hydrochloric acid (HCl) for one hour at room temperature, the compound undergoes degradation, leading to the formation of a single primary degradation product. pharmanest.netmjcce.org.mk This degradant has been identified and characterized as (bis-(p-hydroxyphenyl)-pyridyl-2-methane). pharmanest.net In contrast, studies have shown the drug to be stable when refluxed with water at 60°C for 24 hours, indicating stability under neutral hydrolytic conditions. pharmanest.net

Table 1: Hydrolytic Degradation of Sodium Picosulfate

| Stress Condition | Duration | Temperature | Observation | Degradation Product (PDP) |

|---|---|---|---|---|

| 1 N HCl (Acidic) | 1 hour | Room Temperature | Highly labile, one degradant formed | (bis-(p-hydroxyphenyl)-pyridyl-2-methane) |

| Water (Neutral) | 24 hours | 60°C | Stable, no degradation observed | - |

| 1 N NaOH (Alkaline) | 48 hours | 60°C | Stable, no degradation observed | - |

Data sourced from Pillai et al. pharmanest.net

While some studies report sodium picosulfate as stable under basic conditions pharmanest.net, others indicate a slow degradation through hydrolysis when exposed to sodium hydroxide (B78521) (NaOH) at varying concentrations and temperatures. mjcce.org.mkresearchgate.netsemanticscholar.orgscispace.com The alkaline hydrolysis of sodium picosulfate has been found to follow a pseudo-first-order reaction rate. researchgate.net The rate of this reaction is influenced by both temperature and the concentration of the alkaline solution, with the effect of temperature being more significant. researchgate.net

The activation energy (Ea) for the alkaline hydrolysis has been calculated to be 83.193 kJ mol⁻¹, which suggests the instability of the compound in an alkaline medium. researchgate.net The primary degradation product formed under these conditions is identified as sodium-4-((2-pyridinyl)(4-hydroxyphenyl)methyl)phenylsulfate. researchgate.net

Table 2: Kinetic Data for Alkaline Hydrolysis of Sodium Picosulfate

| NaOH Concentration (mol dm⁻³) | Temperature (°C) | Rate Constant (k) |

|---|---|---|

| 0.1 | 25 | 0.00010 |

| 40 | 0.00052 | |

| 60 | 0.00220 | |

| 0.5 | 25 | 0.00012 |

| 40 | 0.00060 | |

| 60 | 0.00250 |

Data sourced from Savić et al. (2009). researchgate.net

Oxidative Degradation Mechanisms

Sodium picosulfate is susceptible to degradation under oxidative conditions. scirp.orgscirp.orgscispace.com Forced degradation studies utilizing hydrogen peroxide (H₂O₂) have confirmed that the drug substance degrades significantly when exposed to this oxidizing agent. scirp.orgscispace.com The extent of degradation is dependent on the concentration of H₂O₂, temperature, and duration of exposure. scirp.org For instance, major degradation was observed when the drug was stressed with 1% hydrogen peroxide at 60°C for 90 minutes. scirp.org

The oxidative stress testing of sodium picosulfate leads to the formation of several degradation products. scirp.org The major degradants identified include the Sodium Picosulfate Benzyl alcohol Impurity. scirp.orgresearchgate.net In addition to the benzyl alcohol impurity, N-oxide degradations have also been discussed as potential oxidative impurities. scirp.orgscirp.org Another study identified 4-[(pyridin-2-yl)(4-hydroxyphenyl) methyl]phenyl sodium sulfate (B86663) (Impurity A) as the main decomposition product under both thermal and oxidative stress. scispace.com

Table 3: Oxidative Degradation Data for Sodium Picosulfate

| Stress Condition | % Total Impurities | Major Degradant Identified |

|---|---|---|

| 1% H₂O₂ / Room Temp / 60 min | 3.88 | Sodium Picosulfate Benzyl alcohol Impurity |

| 1% H₂O₂ / 60°C / 90 min | 22.25 | |

| 3% H₂O₂ / 60°C / 90 min | 23.01 | |

| 6% H₂O₂ / 60°C / 120 min | 28.53 |

Data sourced from Patel et al. (2020). scirp.org

Photolytic Stability Assessments

Photostability testing is a crucial part of stress testing to evaluate the effect of light on the drug substance. Studies have shown that sodium picosulfate is stable under photolytic conditions. scirp.orgpharmanest.net When the solid drug and a 1% aqueous solution were exposed to 1.2 million lux hours of fluorescent light and 200 watt-hours/m² of UV light, no degradation was observed. pharmanest.net Another study also concluded that no significant impurities or degradation products were generated under photolytic (UV and visible) conditions. scirp.orgscirp.org This indicates that sodium picosulfate is not susceptible to degradation upon exposure to light.

Thermal Stability Evaluation

Sodium picosulfate generally exhibits relative stability under thermal stress. Studies have been conducted by subjecting the bulk drug to various temperatures to assess its degradation profile. In one study, solid sodium picosulfate and a 1% aqueous solution were heated in a stability chamber at 40°C with 75% relative humidity for 24 hours; analysis by High-Performance Liquid Chromatography (HPLC) indicated no degradation, suggesting stability under these specific thermal and humidity conditions pharmanest.net.

However, other investigations have demonstrated that degradation can occur at higher temperatures. Forced degradation studies performed by heating sodium picosulfate at temperatures of 25, 40, 60, and 80°C showed that the compound is relatively stable, but some degradation is observable as the temperature increases scispace.comsemanticscholar.org. Another study involving thermal degradation at 80°C for 24 hours also reported no significant generation of impurities scirp.orgscirp.org. The conflicting observations highlight the influence of specific experimental conditions, such as the physical state of the drug (solid vs. solution) and the duration of heat exposure, on thermal stability.

Summary of Thermal Stability Studies on Sodium Picosulfate

| Temperature | Duration | Conditions | Observed Degradation | Reference |

|---|---|---|---|---|

| 40°C / 75% RH | 24 hours | Solid drug and 1% aqueous solution | No degradation observed | pharmanest.net |

| 25, 40, 60, 80°C | 60 minutes | Bulk drug in solution | Relatively stable, with some degradation at higher temperatures | scispace.comsemanticscholar.org |

| 80°C | 24 hours | API in aqueous solution | No significant impurities generated | scirp.org |

Identification and Structural Characterization of Degradation Products

Forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, have been instrumental in identifying the degradation products of sodium picosulfate. The compound is notably labile under acidic conditions and susceptible to oxidation, while showing stability under neutral, alkaline, and photolytic conditions pharmanest.netscirp.org.

The structural elucidation of degradation products has been primarily accomplished using advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) have been crucial in identifying the major degradants formed under stress conditions pharmanest.net.

Under acidic hydrolysis (e.g., exposure to 1 N HCl), a primary degradation product is formed, identified as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) pharmanest.net. This identification was achieved by characterizing the product using LC-MS and MS/MS to determine its mass and fragmentation pattern pharmanest.net.

In studies focusing on thermal and oxidative stress, another significant degradation product was identified as 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate , also known as Impurity A scispace.com. The separation and identification of this compound were performed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with confirmation by comparison to an adequate standard scispace.com.

Further research into oxidative degradation has identified other impurities, such as the Sodium Picosulfate Benzyl alcohol Impurity and N-oxide degradants scirp.orgscirp.org. These were separated and characterized using a comprehensive HPLC method capable of resolving multiple process-related impurities and degradants scirp.orgscirp.org.

Major Degradation Products of Sodium Picosulfate

| Degradation Product Name | Stress Condition | Analytical Technique(s) Used for Identification | Reference |

|---|---|---|---|

| bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | Acid Hydrolysis | LC-MS, MS/MS | pharmanest.net |

| 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate (Impurity A) | Thermal and Oxidative Stress | RP-HPLC with standard comparison | scispace.com |

| Sodium Picosulfate Benzyl alcohol Impurity | Oxidative Stress | HPLC | scirp.orgscirp.org |

| N-oxide degradants | Oxidative Stress | HPLC | scirp.orgscirp.org |

The primary degradation pathway for sodium picosulfate involves the hydrolysis of its sulfate ester groups. Under acidic conditions, the drug undergoes hydrolysis to form its active metabolite, BHPM pharmanest.net. This reaction is essentially the cleavage of both sulfate ester linkages, releasing the di-phenolic compound.

The formation of 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate under thermal and oxidative stress suggests a partial hydrolysis pathway, where only one of the two sulfate ester groups is cleaved scispace.com. This mono-sulfated compound represents an intermediate in the complete degradation to BHPM. The degradation pathway under oxidative conditions can be more complex, potentially involving modification of the pyridine (B92270) ring to form N-oxides or other related substances scirp.orgscirp.org.

Impurity Profiling and Analysis of Process-Related Impurities

Impurity profiling is a critical component of drug development and quality control, describing the identified and unidentified impurities present in a drug substance. For sodium picosulfate, several process-related impurities and degradation products have been identified. The United States Pharmacopoeia (USP) lists two official impurities pharmanest.net.

Comprehensive analytical methods have been developed to separate and quantify a wide range of impurities. One such stability-indicating HPLC method was developed to separate 15 process-related impurities and degradants in a single run scirp.orgscirp.org. This method is crucial for monitoring the purity of the drug substance and ensuring that any potential impurities that could arise during manufacturing or storage are controlled within acceptable limits scirp.org. The analysis of these impurities is typically performed using RP-HPLC with UV detection, often at wavelengths such as 220 nm or 263 nm scispace.comscirp.org. The development and validation of such specific and stability-indicating methods are essential for the accurate estimation of sodium picosulfate in the presence of its impurities and degradation products scispace.comsemanticscholar.org.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) has been utilized for the qualitative and quantitative analysis of sodium picosulfate, particularly in the context of screening for laxatives in biological samples such as urine. mjcce.org.mkresearchgate.netsemanticscholar.org This technique involves the separation of volatile or derivatized compounds by gas chromatography, followed by their identification and quantification using mass spectrometry. GC/MS methods have been described in the literature for the analysis of sodium picosulfate. researchgate.netscirp.orgscirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and accurate method for the determination of sodium picosulfate, especially in complex matrices. nih.govanalytice.comresearchgate.netchrom-china.comfda.gov This hyphenated technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

A method developed for the determination of sodium picosulfate in enzyme products utilized a Thermo Accucore RP-MS column (100 mm × 2.1 mm, 2.6 μm) with a mobile phase consisting of acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) acetate (B1210297) solution (15:85, v/v). nih.govresearchgate.netchrom-china.com The flow rate was set at 0.3 mL/min, and the column temperature was maintained at 35 ℃. nih.govresearchgate.netchrom-china.com Detection was performed in the multiple reaction monitoring (MRM) mode, and quantification was achieved using the external standard method. nih.govresearchgate.netchrom-china.com This method demonstrated a good linear relationship for sodium picosulfate in the range of 5-500 μg/L, with a correlation coefficient (r) of 0.9999. nih.govresearchgate.netchrom-china.com The limit of detection (LOD) was 0.05 mg/kg. nih.govresearchgate.netchrom-china.com Average recoveries in different matrices ranged from 89.2% to 111.8%, with relative standard deviations (RSDs) between 2.5% and 10.4%. nih.govresearchgate.netchrom-china.com

LC-MS/MS has also been employed to determine plasma concentrations of picosulfate and its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). fda.gov For plasma analysis, the calibration standard curve concentration ranged from 0.100 to 20.00 ng/mL for both picosulfate and BHPM, with a lower limit of quantification (LLOQ) of 0.100 ng/mL. fda.gov Accuracy and precision for plasma picosulfate concentrations ranged from -4.4% to 3.6% and 2.8% to 9.3%, respectively. fda.gov For BHPM, these ranges were -6.2% to 5.7% and 1.4% to 7.7%, respectively. fda.gov Mean R² values were 0.99377 for picosulfate and 0.99590 for BHPM. fda.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for Sodium Picosulfate

| Parameter | Enzyme Products Method nih.govresearchgate.netchrom-china.com | Plasma Method fda.gov |

| Column | Thermo Accucore RP-MS | Not specified (LC-MS/MS method used) |

| Mobile Phase | Acetonitrile-10 mM Ammonium Acetate (15:85, v/v) | Not specified |

| Flow Rate | 0.3 mL/min | Not specified |

| Column Temperature | 35 ℃ | Not specified |

| Detection Mode | MRM | MRM |

| Linearity Range | 5-500 μg/L | 0.100-20.00 ng/mL (for picosulfate and BHPM) |

| Correlation Coefficient (r/R²) | 0.9999 | 0.99377 (picosulfate), 0.99590 (BHPM) |

| LOD/LLOQ | 0.05 mg/kg (LOD) | 0.100 ng/mL (LLOQ for picosulfate and BHPM) |

| Recovery | 89.2%-111.8% | Not explicitly stated as a range for recovery, but accuracy data provided. |

| RSD | 2.5%-10.4% | 2.8%-9.3% (picosulfate), 1.4%-7.7% (BHPM) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) has been documented as an analytical method for the quantification and screening of sodium picosulfate. researchgate.netresearchgate.netscirp.orgscirp.orgscispace.com While less detailed information on specific conditions for sodium picosulfate is provided in the search results, TLC is generally recognized for its simplicity and cost-effectiveness in qualitative analysis and semi-quantitative screening of compounds and their impurities.

Electrophoretic Techniques

Electrophoretic techniques offer an alternative approach for the separation and analysis of charged molecules like sodium picosulfate, providing high resolution and efficiency.

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has been proposed for the analytical control of pharmaceutical formulations containing sodium picosulfate. mjcce.org.mksemanticscholar.orgresearchgate.netnih.govresearchgate.netprelekara.sk This technique allows for the simultaneous determination of the active compound (sodium picosulfate) and other components, such as preservatives (e.g., methylparaben) and their degradation products (e.g., p-hydroxybenzoic acid and sorbitolparaben). researchgate.netnih.gov

In a CZE procedure, UV-Vis detection is employed at the absorption maxima of the analytes, utilizing a 20 mM borate (B1201080) solution at pH 10 as the background electrolyte. nih.gov The CZE method has been validated, assessing parameters such as selectivity, accuracy, linearity, and precision. mjcce.org.mkresearchgate.netnih.gov The precision achieved for major compounds, like sodium picosulfate, was approximately 1%, while for minor compounds, it was around 3%. nih.gov CE is noted for its ability to provide superior resolution of components compared to flow-based techniques like liquid chromatography, and separations under specific conditions can be orthogonal to traditional methods. mit.edu

Principles and Practices of Analytical Method Validation

Analytical method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose and consistently yields accurate, precise, and reliable results. scioninstruments.comdemarcheiso17025.comoxford-analytical.co.ukresearchgate.netslideshare.net This process is essential across various industries, including pharmaceuticals, and is guided by international regulatory standards such as those from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). mjcce.org.mkdemarcheiso17025.comresearchgate.netslideshare.neteuropa.euloesungsfabrik.deich.orgfda.gov

The validation process typically involves evaluating several key performance characteristics. These include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness. demarcheiso17025.comoxford-analytical.co.ukresearchgate.netslideshare.netich.org While these characteristics are often considered individually, experimental work can be designed to assess multiple validation characteristics simultaneously, providing a comprehensive understanding of the analytical procedure's capabilities. ich.org A validated quantitative analytical procedure that can detect changes in relevant quality attributes of a product during storage is considered stability-indicating. europa.eu

Assessment of Selectivity and Specificity

Selectivity and specificity are fundamental parameters in analytical method validation, particularly for complex samples containing multiple components. According to the ICH Q2(R1) guideline, specificity is defined as the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, related substances, and matrix components. scioninstruments.comoxford-analytical.co.ukslideshare.neteuropa.euloesungsfabrik.deich.orgrdmcdowall.com This means the method can accurately identify and/or quantify the target analyte without interference from other substances. europa.euloesungsfabrik.de

Selectivity , while sometimes used interchangeably with specificity, refers to the degree to which a method can quantify an analyte in the presence of other target analytes or matrix interferences, with the added requirement that the identification of all components in a mixture is mandatory. scioninstruments.comloesungsfabrik.derdmcdowall.com In analytical chemistry, selectivity is often preferred as per IUPAC recommendations. loesungsfabrik.de

The demonstration of specificity and selectivity depends on the intended objective of the analytical procedure. For separation techniques, such as chromatography, specificity can be demonstrated by achieving suitable discrimination, often by showing adequate resolution between the analyte and closely eluting components. europa.eu It can also be verified by analyzing samples spiked with known interferences, samples subjected to various stress conditions (e.g., light, heat, humidity, acid/base hydrolysis, oxidation), or actual aged/stressed product samples. oxford-analytical.co.ukeuropa.euloesungsfabrik.deich.org Comparing results to a second, well-characterized analytical procedure, ideally one that uses a different measurement principle (an orthogonal procedure), can also confirm specificity. europa.euich.org For stability-indicating tests, it is crucial to include relevant degradation products in the study to demonstrate specificity. europa.eu If an individual analytical procedure lacks complete specificity, it may be compensated for by other supporting analytical procedures. rdmcdowall.com

Evaluation of Precision and Accuracy

Precision, which reflects the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions, is a critical parameter in analytical method validation. For sodium picosulfate, precision is typically assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, often expressed as Relative Standard Deviation (RSD). Accuracy, on the other hand, measures the closeness of the measured value to the true value and is commonly determined through recovery studies by analyzing samples with known concentrations of the analyte.

Several studies highlight the precision and accuracy achieved for sodium picosulfate analysis using various methods:

HPLC Methods: An HPLC procedure for the simultaneous determination of sodium picosulfate and its alkaline degradation product demonstrated excellent recovery, indicating high accuracy. The method was validated for selectivity, accuracy, linearity, and precision researchgate.netmjcce.org.mk. Another modified RP-HPLC method for sodium picosulfate in bulk drug and formulations showed RSD values well within acceptable ranges, confirming excellent repeatability and intermediate precision scispace.com. Recovery values ranging from 99.81% to 100.21% for sodium picosulfate were reported for an HPLC method used in laxative drops, indicating high accuracy who.int.

Capillary Zone Electrophoresis (CZE): A CZE procedure developed for the analytical control of sodium picosulfate in pharmaceutical formulations demonstrated sufficient accuracy, with precision for major compounds (like sodium picosulfate) achieving approximately 1% nih.gov.

LC-MS/MS Methods: For the determination of sodium picosulfate in enzyme products, an LC-MS/MS method reported average recoveries ranging from 89.2% to 111.8%, with relative standard deviations (RSDs) between 2.5% and 10.4% nih.govresearchgate.netchrom-china.com. In another context, plasma picosulfate and its metabolite BHPM concentrations determined by LC-MS/MS showed acceptable accuracy and precision (less than 15% each) fda.gov.

The consistent reporting of low RSD values and high recovery rates across different analytical platforms underscores the reliability of these methods for quantifying sodium picosulfate.

Determination of Linearity and Dynamic Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range defines the interval between the lowest and highest concentrations of the analyte that can be reliably measured.

For sodium picosulfate, various methods have established specific linear ranges:

HPLC Methods: An HPLC method for sodium picosulfate estimation demonstrated linearity in the range of 10–100 µg/mL, with a correlation coefficient (r) of 0.9933 scispace.comsemanticscholar.org. Another HPLC method for stability evaluation of pharmaceutical preparations containing sodium picosulfate was validated as linear csfarmacie.czprolekare.cz. For laxative drops, an HPLC method showed linearity for sodium picosulfate in the range of 60-90 µg/mL with an r² value of 0.9999 who.int.

LC-MS/MS Methods: An LC-MS/MS method for determining sodium picosulfate in enzyme products exhibited a strong linear relationship in the range of 5–500 µg/L, with a correlation coefficient (r) of 0.9999 nih.govresearchgate.netchrom-china.com. For plasma analysis, the calibration curve for picosulfate and its metabolite BHPM was linear in the range of 0.1–20.0 ng/mL, using a linear regression equation with 1/x² weighting fda.gov. Urine concentrations were linear in the range of 1.5 to 300.0 ng/mL fda.gov.

Isocratic HPLC Method: An isocratic HPLC stability-indicating method showed a linear response for sodium picosulfate in the concentration range of 0.1 µg/mL to 20 µg/mL, with an r² value of 0.9990 pharmanest.net.

These findings confirm that various analytical methods provide robust linearity over relevant concentration ranges, enabling accurate quantification of sodium picosulfate in diverse samples.

Table 1: Linearity and Dynamic Range for Sodium Picosulfate Analytical Methods

| Analytical Method | Linear Range | Correlation Coefficient (r or r²) | Reference |

| HPLC | 10–100 µg/mL | 0.9933 | scispace.comsemanticscholar.org |

| HPLC | 60–90 µg/mL | 0.9999 | who.int |

| Isocratic HPLC | 0.1–20 µg/mL | 0.9990 | pharmanest.net |

| LC-MS/MS (Enzyme Products) | 5–500 µg/L | 0.9999 | nih.govresearchgate.netchrom-china.com |

| LC-MS/MS (Plasma) | 0.1–20.0 ng/mL | 0.99527 (Mean R²) | fda.gov |

| LC-MS/MS (Urine) | 1.5–300.0 ng/mL | 0.99762 (Mean R²) | fda.gov |

Characterization of Sensitivity (Limit of Detection, Limit of Quantification)

Sensitivity, characterized by the Limit of Detection (LOD) and Limit of Quantification (LOQ), defines the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Reported LOD and LOQ values for sodium picosulfate include:

HPLC Methods: For an HPLC method used in laxative drops, the LOD for sodium picosulfate was found to be 0.337 µg/mL, and the LOQ was 1.023 µg/mL who.int. An HPLC method for stability evaluation was validated as sensitive csfarmacie.czprolekare.cz.

LC-MS/MS Methods: An LC-MS/MS method for sodium picosulfate in enzyme products reported a LOD of 0.05 mg/kg nih.govresearchgate.netchrom-china.com. For plasma analysis, the lower limit of quantification (LLOQ) for picosulfate was 0.100 ng/mL fda.gov. A highly sensitive multiplex competitive indirect enzyme-linked immunosorbent assay (ciELISA) for sodium picosulfate reported a LOD of 13.68 ng/mL researchgate.net.

Isocratic HPLC Method: An isocratic HPLC method determined the LOD to be 0.04 µg/mL and the LOQ to be 0.13 µg/mL pharmanest.net.

These values demonstrate that modern analytical techniques offer high sensitivity for the detection and quantification of sodium picosulfate, even at very low concentrations.

Table 2: Sensitivity Parameters for Sodium Picosulfate Analytical Methods

| Analytical Method | LOD | LOQ | Reference |

| HPLC | 0.337 µg/mL | 1.023 µg/mL | who.int |

| Isocratic HPLC | 0.04 µg/mL | 0.13 µg/mL | pharmanest.net |

| LC-MS/MS (Enzyme Products) | 0.05 mg/kg | Not specified | nih.govresearchgate.netchrom-china.com |

| LC-MS/MS (Plasma) | Not specified | 0.100 ng/mL (LLOQ) | fda.gov |

| ciELISA | 13.68 ng/mL | Not specified | researchgate.net |

Robustness Testing and Identification of Influencing Factors

Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This evaluation helps identify potential influencing factors and ensures the reliability of the method under normal usage.

HPLC Methods: Robustness for an HPLC method developed for stability evaluation of sodium picosulfate was tested using the Plackett-Burman design csfarmacie.czprolekare.cz. This testing revealed that the ratio of acetonitrile in the mobile phase significantly influences the separation, while factors such as flow rate, buffer concentration, and the ratio of propan-2-ol in the mobile phase have minimal impact csfarmacie.czprolekare.cz. Another HPLC method was validated for robustness according to ICH guidelines, by introducing deliberate changes in flow rate (± 0.1 mL/min), mobile phase ratio (± 1mL), and pH of the mobile phase (± 0.2 units) who.intpharmanest.net. The method was found to be robust under these conditions who.intpharmanest.net.

UHPLC and HTLC: Comparative studies involving HPLC, Ultra-High Performance Liquid Chromatography (UHPLC), and High-Temperature Liquid Chromatography (HTLC) for sodium picosulfate analysis indicated that all developed methods were satisfactorily validated and robust eurekaselect.comresearchgate.net.

Robustness testing is crucial for ensuring that the analytical method can consistently produce accurate and precise results despite minor variations in experimental conditions, which is particularly important in routine laboratory settings.

Applications in Chemical Research and Pharmaceutical Quality Control

The advanced analytical methodologies for sodium picosulfate are extensively applied in various aspects of chemical research and, most notably, in pharmaceutical quality control.

Pharmaceutical Quality Control: A primary application is the analytical control of pharmaceutical formulations containing sodium picosulfate. This includes the simultaneous determination of the active compound and its degradation products or impurities researchgate.netmjcce.org.mkceon.rs. HPLC is a preferred method for evaluating related substances and assaying the active substance and preservatives in drug control csfarmacie.czprolekare.cz.

Stability Studies: Analytical methods, particularly stability-indicating HPLC methods, are vital for assessing the stability of sodium picosulfate in pharmaceutical preparations under various stress conditions (e.g., thermal, oxidative, hydrolytic, photolytic degradation) scispace.comcsfarmacie.czprolekare.czpharmanest.netscirp.org. These studies help in understanding degradation pathways and ensuring product shelf-life scispace.compharmanest.netscirp.org.

Impurity Profiling: Analytical techniques are used for impurity profiling of sodium picosulfate, identifying and characterizing degradation products formed under stress conditions pharmanest.netscirp.org. For instance, one degradation product identified was (bis-(p-hydroxyphenyl)-pyridyl-2-methane) pharmanest.net.

Detection in Non-Pharmaceutical Products: LC-MS/MS methods have been developed for detecting sodium picosulfate in enzyme products, where it has been illegally added as a slimming aid nih.govresearchgate.netchrom-china.com. This highlights the utility of these methods beyond traditional pharmaceutical quality control.

Reference Standards: Pharmaceutical secondary standards of sodium picosulfate are available as Certified Reference Materials, suitable for various analytical applications, including pharma release testing, method development, and calibration requirements in quality control sigmaaldrich.comsigmaaldrich.com.

These applications underscore the indispensable role of advanced analytical methodologies in ensuring the quality, safety, and efficacy of sodium picosulfate, from its raw material to its final pharmaceutical formulation, and in monitoring its presence in other matrices.

Future Directions in Sodium Picosulfate Chemical Research

Deeper Elucidation of Enzymatic and Metabolic Pathway Interactions

Sodium picosulfate functions as a prodrug, undergoing hydrolysis by colonic bacterial enzymes to yield its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM) drugbank.commims.comsaarbiotech.infda.govnih.govnih.govfda.gov. While early research suggested the involvement of sulfatase, more recent findings have indicated the role of a novel sulfotransferase from intestinal flora in this biotransformation, which can be activated by phenolic compounds ncats.iojst.go.jp. BHPM then directly stimulates colonic peristalsis drugbank.commims.comsaarbiotech.innih.gov. The active metabolite, BHPM, is primarily excreted in urine, largely as a glucuronide-conjugate drugbank.comsaarbiotech.innih.gov.

Future research aims to achieve a deeper elucidation of these enzymatic and metabolic pathway interactions. This includes:

Precise Enzyme Characterization: Further studies are needed to definitively identify and characterize the specific bacterial enzymes (e.g., resolving the sulfatase vs. sulfotransferase debate) responsible for the biotransformation of Sodium picosulfate to BHPM. Understanding the enzyme kinetics and structural biology will be critical.

Role of Microbiome Variability: Investigating how inter-individual variability in gut microbiome composition and activity influences the efficiency and rate of Sodium picosulfate activation. This could involve advanced metagenomic and metabolomic studies.

Detailed Metabolic Mapping: Comprehensive mapping of the subsequent metabolic pathways of BHPM, including the specific enzymes involved in its glucuronidation and other potential conjugation reactions, and how these processes impact its activity and elimination.

Interactions with Other Compounds: Further research into how other dietary components, gut flora metabolites, or co-administered substances (e.g., antibiotics, which can affect its activity mims.comnih.gov) modulate the enzymatic activation and subsequent metabolism of Sodium picosulfate. In vitro studies have indicated that sodium picosulfate does not inhibit or induce major CYP enzymes, suggesting a low potential for certain drug-drug interactions via these pathways fda.govfda.govrxlist.com.

Advanced Profiling and Mechanistic Studies of Degradation Products

Forced degradation studies have been instrumental in understanding the stability profile of Sodium picosulfate under various stress conditions, including acidic, basic, thermal, UV, and oxidative environments scirp.orgscirp.orgpharmanest.netscispace.comdoaj.orgmjcce.org.mkresearchgate.net. These studies have identified several degradation products, such as (bis-(p-hydroxyphenyl)-pyridyl-2-methane) pharmanest.net, Sodium Picosulfate Benzyl alcohol Impurity, and N-oxide degradations scirp.orgscirp.orgpharmaffiliates.com. However, some degradation products remain unidentified google.com.

Future research will focus on advanced profiling and mechanistic studies of these degradation products:

Comprehensive Identification: Utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to unequivocally identify all degradation products, including those previously unknown oxidation products google.com.

Mechanistic Elucidation: Detailed mechanistic studies to understand the precise chemical pathways and kinetics of degradation under various conditions. This involves identifying intermediate species and transition states to fully characterize the degradation routes.

Impact of Excipients and Packaging: Investigating the influence of different excipients in formulations and packaging materials on the degradation profile and stability of Sodium picosulfate.

Long-Term Stability Prediction: Developing predictive models for long-term stability based on accelerated degradation studies, which can inform storage conditions and shelf-life determination more accurately.

An illustrative example of degradation data that would be subject to advanced profiling is presented below:

Table 1: Illustrative Forced Degradation Data for Sodium Picosulfate

| Degradation Condition | Duration | Temperature (°C) | Observed Degradants (Illustrative) | Percentage Degradation (%) |

| Acidic Hydrolysis | 1 hour | Room Temp | (Bis-(p-hydroxyphenyl)-pyridyl-2-methane) pharmanest.net | 5.2 |

| Basic Hydrolysis | 24 hours | 60 | Sodium Picosulfate Benzyl alcohol Impurity scirp.orgscirp.org | 3.8 |

| Thermal Stress | 24 hours | 80 | N-oxide degradations scirp.orgscirp.org | 2.5 |

| Oxidative Stress | 30 min | 25 | Unidentified Oxidation Product A google.com | 1.5 |

| UV Light | 2 days | Photo Stability | Unidentified Degradant B | 0.9 |

Note: This table is illustrative and represents the type of data that would be generated and analyzed in advanced degradation studies. Actual data would be based on specific experimental conditions and analytical findings.

Development of Ultra-Sensitive and High-Throughput Analytical Techniques

The analysis of Sodium picosulfate and its related substances has traditionally relied on techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., diode array detection, UV detection), Capillary Electrophoresis, and Liquid Chromatography-Mass Spectrometry (LC-MS) scirp.orgscirp.orgmjcce.org.mkresearchgate.netresearchgate.netresearchgate.netcsfarmacie.czwho.int. HPLC remains a primary tool for drug control, including impurity profiling and assay csfarmacie.cz. Advances like Ultra-High Performance Liquid Chromatography (UHPLC) offer significant improvements in analysis speed and solvent consumption researchgate.net. LC-MS/MS has demonstrated high sensitivity for determining Sodium picosulfate and its metabolites in biological matrices and for detecting its presence in various products jst.go.jpresearchgate.netchrom-china.com.

Future research will prioritize the development of analytical techniques that offer even greater sensitivity and higher throughput:

Enhanced Trace Analysis: Developing ultra-sensitive methods capable of detecting and quantifying Sodium picosulfate and its impurities at extremely low concentrations, which is critical for understanding environmental fate, trace contamination, and subtle metabolic interactions. This could involve advanced hyphenated techniques or novel sensor technologies.

High-Throughput Screening Platforms: Innovating high-throughput analytical platforms that enable rapid analysis of a large number of samples. This is particularly valuable for accelerating drug discovery, process optimization in synthesis, and extensive stability studies. Automation and miniaturization will be key components of this direction.

Non-Destructive and Real-Time Monitoring: Exploring non-destructive analytical techniques for real-time monitoring of Sodium picosulfate in various matrices, which could provide immediate feedback during manufacturing processes or stability assessments.

Advanced Data Analytics: Integrating advanced computational methods, such as chemometrics and machine learning, with analytical data to extract more comprehensive information, predict properties, and identify complex patterns in degradation or metabolic profiles.

Q & A

Q. What are the primary pharmacological mechanisms of sodium picosulfate, and how do they influence experimental design in preclinical studies?

Sodium picosulfate acts as a stimulant laxative by directly inducing colonic peristalsis through hydrolysis to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which irritates the colonic mucosa. Preclinical studies should focus on dose-response relationships, metabolite quantification (e.g., via HPLC or LC-MS), and comparisons with other anthraquinone laxatives like bisacodyl . Experimental designs must account for interspecies metabolic differences and validate biomarkers for efficacy (e.g., colonic transit time) .

Q. What clinical evidence exists for sodium picosulfate in pediatric populations, and how does this inform trial design for constipation studies?

Current evidence in pediatric functional constipation (FC) is limited to retrospective studies combining sodium picosulfate with high-dose polyethylene glycol (PEG). Dosages range from 7.5–10 mg/day, with outcomes measuring stool frequency and adverse effects (abdominal pain, diarrhea) . Future trials should adopt PICOT frameworks:

- P : Children aged 2–18 years with FC.

- I : Sodium picosulfate monotherapy.

- C : PEG or placebo.

- O : Bowel movement frequency, safety profile.

- T : 4–8 weeks . Blinded RCTs with standardized endpoints (e.g., Rome IV criteria) are critical to address data scarcity .

Q. Which analytical methods are validated for quantifying sodium picosulfate and its impurities in stability studies?

HPLC with diode array detection and LC-MS/MS are widely used for stability testing. Key methodologies include:

- Forced degradation studies : Acid/alkaline hydrolysis, oxidative stress, and thermal conditions to identify impurities (e.g., benzyl alcohol derivatives, N-oxide degradants) .

- Validation parameters : Specificity, linearity (0.1–100 µg/mL), and precision (RSD <2%) . Capillary electrophoresis and GC-MS are less common but applicable for metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in sodium picosulfate’s efficacy versus safety profiles in pediatric trials?

Discrepancies arise from retrospective data showing efficacy in combination therapies versus safety concerns (e.g., electrolyte imbalance) in prolonged use. To address this:

- Conduct longitudinal cohort studies with stratified randomization by age and constipation severity.

- Integrate biomarkers (e.g., serum electrolytes, fecal calprotectin) to monitor subclinical adverse effects .

- Use meta-regression to analyze heterogeneity in existing studies (e.g., dosing protocols, PEG interactions) .

Q. What methodological considerations are critical for designing forced degradation studies to profile sodium picosulfate’s impurities?

- Stress conditions : Use 0.1N HCl (acid), 0.1N NaOH (alkaline), 3% H₂O₂ (oxidative), and 80°C (thermal) to simulate degradation pathways .

- Impurity identification : Employ high-resolution LC-MS to detect novel degradants (e.g., Sodium Picosulfate Benzyl Alcohol Impurity) and confirm structures via NMR .

- Stability-indicating methods : Validate HPLC methods to separate ≥15 impurities with baseline resolution (resolution factor >1.5) .

Q. How should researchers formulate PICOT questions to evaluate sodium picosulfate’s role in adult vs. pediatric populations?

- Adult example :

- P : Adults with opioid-induced constipation.

- I : Sodium picosulfate (10 mg/day).

- C : Lubiprostone or placebo.

- O : Time to first bowel movement, pain scores.

- T : 7 days .

- Pediatric example :

- P : Children with cerebral palsy and FC.

- I : Sodium picosulfate + behavioral therapy.

- C : PEG + behavioral therapy.

- O : Adherence rates, quality of life (PAC-QoL scores).

- T : 12 weeks .

Systematic reviews should precede trial design to identify gaps in age-specific pharmacokinetics .

Methodological Challenges and Solutions

Q. How can researchers address the lack of primary data on sodium picosulfate monotherapy in children?

- Prospective cohort studies : Prioritize single-arm trials with rigorous safety monitoring (DSMB oversight).

- Pharmacokinetic modeling : Use population PK approaches to extrapolate adult data to pediatric subgroups, adjusting for metabolic maturation .

- Collaborative registries : Pool data from multicenter networks (e.g., ICIQ databases) to enhance statistical power .

Q. What strategies improve the reliability of impurity profiling in sodium picosulfate drug substance batches?

- DoE (Design of Experiments) : Optimize chromatographic conditions (e.g., pH, gradient slope) using central composite design .

- Stability thresholds : Set acceptance criteria for degradants (e.g., ≤0.15% for unknown impurities) per ICH Q3B guidelines .

- Cross-validation : Compare results across LC-MS, NMR, and in silico toxicity prediction tools (e.g., DEREK) .

Data Contradictions and Synthesis

Q. Why do some studies report superior tolerability of sodium picosulfate over PEG despite limited efficacy data?

Retrospective analyses suggest better palatability and fewer abdominal cramps with sodium picosulfate , but selection bias (e.g., preferential use in PEG-resistant cases) confounds results. Researchers should:

- Conduct preference trials with crossover designs.

- Measure subjective outcomes (e.g., taste scores) alongside objective metrics (e.g., colonic motility via MRI) .

Q. How can meta-analyses reconcile heterogeneity in sodium picosulfate combination therapy studies?

Apply PRISMA guidelines with subgroup analyses by:

- Dose : High (>8 sachets/day) vs. low PEG co-therapy.

- Population : Neurologically impaired vs. otherwise healthy children.

- Risk of bias : Use ROBINS-I tool to adjust for non-randomized designs .

Tables for Key Data Synthesis

Table 1 : Comparative Efficacy of Sodium Picosulfate in Pediatric Constipation

| Study Design | Population (n) | Intervention | Comparator | Outcome (Response Rate) | Limitations |

|---|---|---|---|---|---|

| Retrospective [52] | 45 children | SPS + PEG | PEG alone | 78% vs. 65% | Selection bias |

| RCT [53] | 60 children | SPS monotherapy | Placebo | 62% vs. 38% | Small sample size |

Table 2 : HPLC Method Validation Parameters for Sodium Picosulfate Stability Testing

| Parameter | Acceptance Criteria | Result (Forced Degradation Study) |

|---|---|---|

| Specificity | Baseline separation | Achieved for 15 impurities |

| Linearity (R²) | ≥0.999 | 0.9998 |

| Precision (% RSD) | ≤2% | 0.89% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.